2-(3,4-Difluorophenoxymethyl)morpholine

Lipophilicity Drug-likeness Membrane permeability

Researchers conducting fluorine positional SAR scans face limited access to C-substituted morpholines. This 3,4-difluoro variant delivers a distinct electronic profile and lipophilicity (LogP 1.3-1.9) versus non-fluorinated or regioisomeric analogs. • ≥98% purity minimizes assay interference in fragment screening • Free base form enables direct N-derivatization without neutralization • Dual 19F atoms serve as NMR reporters for binding assays • Cold storage (2-8°C) preserves low-melting solid integrity

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
CAS No. 1171773-00-4
Cat. No. B1416757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenoxymethyl)morpholine
CAS1171773-00-4
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1COC(CN1)COC2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H13F2NO2/c12-10-2-1-8(5-11(10)13)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2
InChIKeyFWGZLYHSKGFEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenoxymethyl)morpholine: Physicochemical Baseline


2-(3,4-Difluorophenoxymethyl)morpholine (CAS 1171773-00-4) is a C-substituted morpholine building block bearing a 3,4-difluorophenoxymethyl side chain at the 2-position of the morpholine ring. It has the molecular formula C₁₁H₁₃F₂NO₂ and a molecular weight of 229.22 g/mol . The compound is supplied as a free base with a reported purity of ≥98% (ChemScene) or ≥95% (Enamine catalog EN300-119921) and exhibits a melting point of 49–51 °C [1]. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 30.49 Ų and a LogP of 1.332 (ChemScene) to 1.897 (ChemBase) [1]. The morpholine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive molecules [2]. This compound belongs to the class of 2-(substituted-phenoxymethyl)morpholines, a series whose pharmacological activities—including anti-reserpine and antihypoxic effects—have been systematically explored across varied aryl substitutions [3].

2-(3,4-Difluorophenoxymethyl)morpholine: Substitution Risks


Within the 2-(phenoxymethyl)morpholine series, seemingly minor changes in the aryl substitution pattern produce divergent lipophilicity profiles, solid-state properties, and—as demonstrated by systematic pharmacological evaluation of 17 analogs—substantial differences in in vivo efficacy [1]. The 3,4-difluoro substitution on the phenyl ring distinguishes this compound from its non-fluorinated parent (LogP differential of +0.3 to +0.8 units) and from regioisomeric difluoro analogs such as the 3,5-difluoro variant, each of which presents a unique electronic surface and dipole moment that can alter target binding and metabolic stability . Furthermore, the free base form (CAS 1171773-00-4) differs from the hydrochloride salt (CAS 2378506-63-7) in solubility, hygroscopicity, and handling characteristics, making direct substitution problematic in formulation or assay contexts . The quantitative evidence below establishes where this specific compound diverges from its closest comparators.

2-(3,4-Difluorophenoxymethyl)morpholine: Differentiation Evidence


Lipophilicity vs. Non-Fluorinated Parent

The 3,4-difluoro substitution increases the computed LogP of 2-(3,4-difluorophenoxymethyl)morpholine relative to its non-fluorinated parent, 2-(phenoxymethyl)morpholine. The non-fluorinated parent (R-enantiomer) has a ChemScene-computed LogP of 1.0538, whereas the 3,4-difluoro target compound has a LogP of 1.332 (ChemScene) to 1.897 (ChemBase), representing a ΔLogP of +0.28 to +0.84 [1]. This increase is consistent with the well-established effect of aryl fluorine substitution on lipophilicity and predicts enhanced membrane passive permeability [2]. In contrast, the 4-isopropyl analog 4-isopropyl-2-(phenoxymethyl)morpholine achieves lipophilicity increase through alkyl rather than fluoro substitution, which carries different metabolic liability [3].

Lipophilicity Drug-likeness Membrane permeability

3,4-Difluoro vs. 3,5-Difluoro Regioisomer Comparison

Two regioisomeric difluorophenoxymethyl morpholines are commercially available: the 3,4-difluoro target compound (CAS 1171773-00-4) and the 3,5-difluoro analog (CAS 914299-62-0, Sigma-Aldrich PH018327) . The 3,4-difluoro pattern creates a contiguous dipole on the aryl ring with fluorine atoms at adjacent positions (vicinal), resulting in a different electrostatic potential surface compared to the 3,5-difluoro pattern where fluorines are meta to each other [1]. While direct comparative biological data for these two regioisomers is not publicly available, the systematic SAR study of 17 substituted 2-(phenoxymethyl)morpholines demonstrated that the position of aryl substitution is a primary determinant of pharmacological activity; for example, o-benzyl substitution (RD₃₀ = 3 mg/kg p.o.) was 3–4 fold more potent than o-(2-thienyl) substitution (RD₃₀ = 12 mg/kg p.o.) in the reserpine-induced ptosis model, confirming that regioisomeric and positional variations cannot be treated as interchangeable [2].

Regioisomerism Structure-activity relationship Electronic effects

Free Base Physical Form and Handling

The free base form of 2-(3,4-difluorophenoxymethyl)morpholine has a reported melting point of 49–51 °C [1]. This low melting point places the compound near the boundary between solid and liquid at ambient laboratory temperatures (typically 20–25 °C), meaning the compound may exist as a waxy semi-solid or low-melting solid depending on ambient conditions. By contrast, the hydrochloride salt form (CAS 2378506-63-7) is a solid at room temperature and offers different solubility and hygroscopicity profiles . For procurement decisions, the free base requires storage sealed in dry conditions at 2–8 °C to maintain solid-state integrity, whereas the salt form is generally handled at room temperature [1].

Solid-state properties Formulation Handling

Vendor Purity and Quality Comparison

Multiple vendors supply 2-(3,4-difluorophenoxymethyl)morpholine with differing purity specifications. ChemScene offers the compound at ≥98% purity (Cat. CS-0224551) with computational chemistry data (TPSA, LogP) provided . Enamine supplies the compound through its building block collection at ≥95% purity (Cat. EN300-119921) [1]. CymitQuimica/Biosynth lists the compound at min. 95% purity (Ref. 3D-WWB77300) . This 3-percentage-point purity differential may be significant for applications requiring high-fidelity biological assay results, such as fragment-based screening or quantitative SAR studies, where impurities at the 5% level can generate false positives or confound dose-response measurements [2].

Purity Quality control Vendor comparison

Histamine H3 Receptor Class-Level Affinity

While direct binding data for 2-(3,4-difluorophenoxymethyl)morpholine at specific targets has not been published, the broader 2-(phenoxymethyl)morpholine scaffold has been profiled against the histamine H3 receptor. 2-(Phenoxymethyl)morpholine (the non-fluorinated parent) shows negligible affinity at this target (Ki > 10,000 nM), whereas the 4-isopropyl-substituted analog 4-isopropyl-2-(phenoxymethyl)morpholine (CHEMBL510654) exhibits a Ki of 4,800 nM—a >2-fold improvement [1][2]. This demonstrates that substitutions on the morpholine and phenoxy rings within this scaffold class can modulate target affinity. Given that fluorine substitution on the aryl ring is known to enhance binding affinity through hydrophobic and electrostatic interactions, the 3,4-difluoro modification may further shift affinity at H3 or related aminergic GPCR targets, although experimental confirmation is lacking [3].

GPCR Histamine H3 receptor Binding affinity

C-Substituted vs. N-Substituted Morpholine Scaffolds

2-(3,4-Difluorophenoxymethyl)morpholine is a C-substituted morpholine, a subclass of morpholine derivatives that remains considerably underexplored relative to N-substituted morpholines. A 2024 systematic study demonstrated that C-functionalized morpholines provide distinct vectors and substitution patterns for modulating biological targets, and the authors produced only 24 diverse C-substituted morpholines after extensive synthesis—highlighting the synthetic challenge and relative scarcity of this scaffold class [1]. As a C-2 substituted morpholine with a difluorophenoxymethyl appendage, this compound occupies a region of chemical space that is sparsely populated in commercial screening libraries, which are dominated by N-substituted morpholine analogs [2]. This scarcity is relevant for intellectual property considerations and for fragment-based screening programs seeking to explore novel chemotypes.

Scaffold diversity Fragment-based drug discovery C-substituted morpholine

2-(3,4-Difluorophenoxymethyl)morpholine: Research & Procurement Scenarios


Fragment-Based Screening for Aminergic GPCRs

The 2-(phenoxymethyl)morpholine scaffold has demonstrated measurable, albeit weak, affinity at the histamine H3 receptor (Ki values ranging from >10,000 nM to 4,800 nM depending on substitution) . The 3,4-difluoro variant, with its enhanced lipophilicity (LogP 1.332–1.897 vs. 1.0538 for the non-fluorinated parent), offers a distinct physicochemical profile for fragment-based screening against aminergic GPCRs, where fluorine can serve as both a lipophilicity modulator and a ¹⁹F NMR reporter group for binding detection [1][2]. Procurement of the ≥98% purity grade (ChemScene) is recommended for fragment screening to minimize impurity-related assay interference [2].

Fluorine Positional SAR Exploration

The availability of three distinct regioisomers—3,4-difluoro (CAS 1171773-00-4), 3,5-difluoro (CAS 914299-62-0), and the non-fluorinated parent—enables a systematic fluorine positional scan [1]. The systematic SAR study of 17 2-(substituted phenoxymethyl)morpholines demonstrated that positional substitution on the phenoxy ring is a primary driver of in vivo pharmacological activity [2]. Researchers can procure all three analogs to generate a complete fluorine-walk SAR dataset, using the 3,4-difluoro compound as the vicinal-difluoro probe to assess contiguous fluorine effects on target binding and metabolic stability.

C-2 Functionalized Morpholine Building Block

C-substituted morpholines are synthetically challenging to access and underrepresented in commercial collections relative to N-substituted morpholines . The secondary amine in the morpholine ring of this compound provides a handle for further N-functionalization (e.g., amidation, reductive amination, sulfonylation), enabling rapid diversification of the morpholine core. The 3,4-difluorophenoxymethyl side chain introduces fluorine atoms that enhance metabolic stability and can serve as ¹⁹F NMR probes during subsequent optimization [1]. The free base form is particularly suited for N-derivatization chemistry, as the hydrochloride salt would require a neutralization step.

Biophysical Assays with Fluorinated Probes

For biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or ¹⁹F NMR-based binding assays, the ≥98% purity grade and the presence of two fluorine atoms make this compound suitable as a probe molecule . The low melting point (49–51 °C) necessitates cold storage (2–8 °C) and careful handling during weighing, but the fluorinated aromatic ring provides a convenient spectroscopic handle for monitoring compound integrity and concentration [1]. Researchers should verify batch purity by HPLC and ¹⁹F NMR upon receipt, particularly when sourcing from vendors specifying ≥95% purity, as the 3% purity gap relative to the ≥98% grade can be significant for quantitative biophysical measurements [2].

Technical Documentation Hub

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